3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
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Description
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of pyrimidine and pyrazole heterocyclic compounds has been a subject of research due to their potential insecticidal and antibacterial properties. For example, a study detailed the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation, highlighting their evaluation against insects and microorganisms for insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020).
Palladium Complexes
Research into the synthesis of complexes of palladium(II) chloride with pyrazole-related ligands, such as 3-(pyrazol-1-yl)propanamide and its derivatives, has been conducted to explore their coordination chemistry. These studies provide insights into the structural properties and potential applications of these complexes in catalysis and material science (Palombo et al., 2019).
Anticancer Activities
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activities. Such studies reveal the potential of these compounds in inhibiting tumor growth, with some derivatives showing significant activity against human cancer cell lines (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Properties
Compounds with pyrazole and pyrimidine moieties have been studied for their potential anti-inflammatory and analgesic effects. Research has focused on synthesizing new classes of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, indicating the therapeutic potential of these compounds in pain management without the common side effects associated with traditional NSAIDs (Auzzi et al., 1983).
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-15(10-11-19-8-6-5-7-9-19)24-21(29)13-12-20-17(3)27-28(18(20)4)23-25-16(2)14-22(30)26-23/h5-9,14-15H,10-13H2,1-4H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEQUUTWYTWSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC(C)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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